REACTION_CXSMILES
|
Br[C:2]1[C:3]2[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:4]=2[S:5][CH:6]=1.[C:12](C(O[Na])=O)([F:15])([F:14])[F:13].CN1CCCC1=O>[Cu]I.O>[CH3:11][C:7]1[C:4]2[S:5][CH:6]=[C:2]([C:12]([F:15])([F:14])[F:13])[C:3]=2[CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C2=C(SC1)C(=CC=C2)C
|
Name
|
CF3COONa
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)C(=O)O[Na]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
CuI
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
are vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 160°
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ether/hexane (1/1)
|
Type
|
WASH
|
Details
|
the organic phase washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The raw product is chromatographed over silica gel (eluant: n-hexane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |